Product packaging for Kanshone F(Cat. No.:)

Kanshone F

Cat. No.: B1206122
M. Wt: 318.4 g/mol
InChI Key: PTYVAENMFGJFCK-JZPXUEKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Natural Product Chemistry and Sesquiterpenoid Diversity

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. These compounds, known as natural products or secondary metabolites, have been a rich source of molecules for drug discovery and development. researchgate.net Terpenoids represent one of the largest and most diverse classes of natural products, with an estimated 80,000 known compounds. scielo.br They are classified based on the number of five-carbon isoprene (B109036) units in their structure. mdpi.com

Sesquiterpenoids are a subclass of terpenoids that are composed of three isoprene units, resulting in a 15-carbon (C15) skeleton. scielo.brnih.gov This class of compounds exhibits extraordinary structural diversity, with over 300 different carbon skeletons identified, ranging from acyclic to complex polycyclic systems. mdpi.comnih.gov This structural variety gives rise to a wide array of biological activities, making them a focal point of phytochemical and pharmacological research. nih.govmdpi.com Sesquiterpenoids are widely distributed in nature, being found in plants, fungi, and marine organisms. nih.govmdpi.com

Classification of Sesquiterpenoids with Emphasis on Aristolane (B1234754) Skeleton

The vast number of sesquiterpenoids necessitates a systematic classification, which is primarily based on their carbon skeleton. mdpi.comresearchgate.net These skeletons can be acyclic (like farnesane) or cyclic, including monocyclic, bicyclic, and tricyclic structures. nih.govnih.gov

The aristolane skeleton is a distinctive tricyclic sesquiterpenoid framework. A defining characteristic of the aristolane class is the presence of a gem-dimethylcyclopropane moiety, a three-membered ring with two methyl groups attached to the same carbon atom. mdpi.comresearchgate.netnih.gov This structural feature makes aristolane-type sesquiterpenoids a relatively rare and chemically interesting subclass. nih.gov Kanshone F is a notable member of this structural class.

FeatureDescription
Class Sesquiterpenoid
Carbon Atoms 15
Parent Skeleton Aristolane
Key Structural Motif gem-Dimethylcyclopropane ring
Cyclic System Tricyclic

Historical Context of Research on this compound and Related Compounds

This compound was first isolated from the roots of Nardostachys chinensis, a plant used in traditional medicine. nih.gov The genus Nardostachys, which also includes Nardostachys jatamansi, is a well-known source of a variety of bioactive sesquiterpenoids. nih.govnih.govmdpi.com Phytochemical investigations of these plants have led to the discovery of numerous compounds belonging to the aristolane, nardosinane, and guaiane (B1240927) skeletal types. nih.govnih.gov

The structure of this compound, along with its congener Kanshone G, was elucidated through spectral analysis. Research into Nardostachys has yielded a series of related aristolane compounds, collectively referred to as "kanshone" derivatives (e.g., Kanshone A, E, L, M, N). nih.govnih.govresearchgate.net The discovery of this family of compounds has provided valuable insights into the chemical diversity within a single plant genus and has spurred further investigation into their biosynthetic pathways and biological properties.

Key Milestones in this compound Research

Year Discovery / Finding Source Organism
2002 Isolation and structure elucidation of this compound and G. Nardostachys chinensis
2017 Investigation of aristolane-type sesquiterpenoids from N. chinensis as serotonin (B10506) transporter regulators. Nardostachys chinensis

Significance of this compound in Academic Chemical Biology Research

This compound and its related aristolane sesquiterpenoids have emerged as significant molecules in academic chemical biology research, primarily due to their interaction with specific biological targets. researchgate.net A key area of investigation has been their ability to modulate the function of the serotonin transporter (SERT). mdpi.comnih.gov SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, and it is a primary target for many antidepressant medications. nih.gov

Studies have shown that certain aristolane-type sesquiterpenoids can either inhibit or enhance SERT activity. researchgate.netnih.gov For instance, research on a variety of sesquiterpenoids from Nardostachys chinensis identified several compounds, including the aristolane Kanshone C, as potent inhibitors of SERT. nih.gov This activity positions these compounds as valuable molecular probes for studying serotonergic neurotransmission and as potential scaffolds for the development of new therapeutic agents for neuropsychiatric and digestive disorders. researchgate.netnih.gov The unique structure of this compound and its relatives provides a distinct chemical framework for exploring the structure-activity relationships of SERT modulators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1206122 Kanshone F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

[(1aR,4R,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2-oxo-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-4-yl] 3-methylbutanoate

InChI

InChI=1S/C20H30O3/c1-11(2)9-16(22)23-15-8-7-12(3)20(6)13(15)10-14(21)17-18(20)19(17,4)5/h10-12,15,17-18H,7-9H2,1-6H3/t12-,15-,17-,18+,20+/m1/s1

InChI Key

PTYVAENMFGJFCK-JZPXUEKVSA-N

SMILES

CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)OC(=O)CC(C)C

Isomeric SMILES

C[C@@H]1CC[C@H](C2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C)OC(=O)CC(C)C

Canonical SMILES

CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)OC(=O)CC(C)C

Synonyms

kanshone F

Origin of Product

United States

Natural Occurrence and Isolation of Kanshone F

Isolation and Purification Strategies for Kanshone F

The general process of isolating natural products often begins with extraction from the plant material, followed by a series of chromatographic steps to progressively enrich and purify the target compound.

Chromatography is a fundamental technique in natural product chemistry, enabling the separation of compounds based on their differential distribution between a stationary phase and a mobile phase. nih.gov Various chromatographic methods are employed to isolate this compound and related sesquiterpenoids.

Column chromatography is a widely used initial separation technique for crude extracts. For the isolation of sesquiterpenoids from Nardostachys chinensis, silica (B1680970) gel column chromatography is frequently employed. Silica gel, a common stationary phase, allows for separation based on differences in polarity.

Another important medium used in column chromatography for natural products is Sephadex LH-20. Sephadex LH-20 is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics. This dual character provides unique chromatographic selectivity and high resolution for closely related molecular species, making it suitable for molecular sizing of natural products like terpenoids. It can also separate components by partition depending on the chosen solvents.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively utilized for the purification of natural products, including sesquiterpenoids. HPLC offers high resolving power, sensitivity, and accuracy, making it suitable for both analytical and preparative scales.

In the context of isolating sesquiterpenoids from Nardostachys chinensis, preparative and semi-preparative reversed-phase C18 HPLC has been successfully applied. Reversed-phase HPLC separates compounds based on their hydrophobicity, and C18 columns are commonly used for this purpose. This technique is particularly effective for removing failure sequences and deletions, leading to high purity.

While this compound itself is not explicitly detailed with UPLC parameters in the provided search results, related compounds like Kanshone H have been analyzed using UPLC with photodiode array detection (UPLC-PDA) for quality control and quantitative analysis of Nardostachys jatamansi constituents. Fast UPLC gradients on sub-2 µm columns contribute to reduced analysis and isolation times, making the purification protocol more cost-effective.

Countercurrent Chromatography (CCC) is a liquid-liquid chromatography technique that distinguishes itself by employing two immiscible liquid phases without the need for a solid support. This method separates compounds based on their differential distribution (partitioning) between these two liquid phases. This compound has been mentioned in the context of countercurrent chromatography, indicating its applicability for the isolation of this compound.

A key advantage of CCC is its high sample capacity coupled with relatively low solvent consumption. The technique involves the continuous mixing and settling of the two liquid phases, driven by centrifugal forces in modern CCC instruments, leading to efficient separation. The flexibility of CCC allows either phase to serve as the mobile phase, and it is possible to alter the mobile phase during a run to optimize elution.

Crystallization is a purification technique often employed as a final step to obtain highly pure compounds in solid form. It involves dissolving the impure compound in a suitable solvent and then inducing crystal formation, typically by cooling, solvent evaporation, or addition of an anti-solvent. The process relies on the principle that compounds tend to form well-ordered crystal lattices, excluding impurities. While specific details for the crystallization of this compound were not found, crystallization is a general method used in natural product chemistry for purification and for preparing samples for structural characterization techniques like X-ray crystallography.

Structural Elucidation and Stereochemical Analysis of Kanshone F

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in organic chemistry for elucidating the structures of complex natural products like Kanshone F. They allow researchers to deduce structural information by analyzing the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained nih.gov. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were critical in assigning its complex molecular architecture nih.gov.

One-dimensional NMR spectroscopy, including proton (¹H) NMR and carbon-13 (¹³C) NMR, provides fundamental information about the number, type, and environment of hydrogen and carbon atoms within a molecule nih.gov.

¹H NMR Spectroscopy: This technique reveals the number of different types of protons, their chemical environments (indicated by chemical shift, δ), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants, J values). For complex molecules such as this compound, the ¹H NMR spectrum would provide initial clues about the presence of olefinic, aliphatic, and oxygenated protons, as well as methyl and methylene (B1212753) groups.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule, indicating the number of distinct carbon atoms and their chemical shifts, which are highly sensitive to the electronic environment. Often, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C).

While specific 1D NMR data for this compound (dinardothis compound) were not directly available in the provided search results, its structural elucidation would have relied on these spectra to identify the various proton and carbon signals, laying the groundwork for further 2D NMR analysis.

Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations between nuclei, which are crucial for assembling the full molecular structure of complex compounds. For this compound, 2D NMR data, including NOESY, were specifically mentioned as instrumental in its structural and absolute configuration elucidation nih.gov.

Correlation Spectroscopy (COSY): COSY is a homonuclear 2D NMR technique that identifies scalar (J-coupled) interactions between protons that are two or three bonds apart. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR technique that correlates proton (¹H) chemical shifts with directly bonded heteronuclei, typically carbon-13 (¹³C). This experiment is invaluable for assigning specific carbon-hydrogen pairs in a molecule, as cross-peaks appear for each CH, CH₂, or CH₃ group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a homonuclear 2D NMR technique that detects through-space interactions between protons, providing information about their spatial proximity (distances up to 5-7 Å). For this compound, NOESY data were crucial for establishing its absolute configuration, as these correlations help in determining the relative stereochemistry of chiral centers nih.gov.

The combined analysis of these 2D NMR spectra allowed researchers to build a comprehensive picture of the connectivity and stereochemistry of this compound, confirming its dimeric nature and the arrangement of its sesquiterpenoid units nih.gov.

2D NMR TechniqueType of CorrelationPrimary Application in Structural Elucidation
COSYHomonuclear (¹H-¹H) through-bond (2-3 bonds)Identifying connectivity between neighboring protons and tracing proton spin systems.
HSQCHeteronuclear (¹H-¹³C) one-bondAssigning directly bonded carbon-hydrogen pairs and determining carbon hybridization.
HMBCHeteronuclear (¹H-¹³C) multiple-bond (2-4 bonds)Establishing long-range connectivity, identifying quaternary carbons, and connecting different molecular fragments.
NOESYHomonuclear (¹H-¹H) through-spaceDetermining spatial proximity of protons, crucial for establishing relative and absolute stereochemistry.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound with high precision, which in turn allows for the accurate determination of its elemental composition. For this compound (dinardothis compound), HRMS data would have been essential to confirm its molecular formula, providing the first crucial step in structural elucidation. The precise mass measurement distinguishes between compounds with very similar nominal masses but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures, allowing for the separation of individual components before their mass spectral analysis. This technique would have been employed during the isolation and purification stages of this compound from the crude extract of Nardostachys jatamansi, ensuring the purity of the isolated compound and providing its molecular weight information nih.gov. LC-MS/MS, a tandem mass spectrometry approach, further provides fragmentation data, which aids in piecing together the molecular structure by analyzing the breakdown products of the parent ion.

Mass Spectrometry TechniqueKey Information ProvidedApplication in this compound Elucidation
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight, elemental compositionConfirmation of the molecular formula of this compound (dinardothis compound).
Liquid Chromatography-Mass Spectrometry (LC-MS)Molecular weight, purity assessment, separation of components in mixturesUsed during isolation and purification of this compound from plant extracts.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. d-nb.infomdpi.com In the context of structural elucidation, GC-MS provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be indicative of specific structural features. utrgv.edu While GC-MS studies have been mentioned in the context of aristolane (B1234754) sesquiterpenes, including this compound, specific detailed GC-MS data, such as characteristic m/z values or retention times for this compound, were not explicitly detailed in the available literature. kib.ac.cn

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups present within a molecule. It operates by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending of bonds). spectroscopyonline.comlibretexts.org Characteristic absorption bands at specific wavenumbers correspond to particular functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds). nih.gov For many natural products, IR spectra provide initial insights into the presence of key functionalities. However, specific IR absorption bands for this compound were not detailed in the available search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting and characterizing chromophores—molecular components that absorb light—and conjugated systems within a molecule. The wavelength of maximum absorbance (λmax) and the intensity of absorption can provide information about the extent of conjugation and the presence of certain chromophoric groups. While UV-Vis spectroscopy is a standard technique in natural product structural elucidation, specific UV-Vis data, such as λmax values for this compound, were not detailed in the available literature.

Advanced Structural Determination Methods

Beyond the fundamental spectroscopic techniques, more advanced methods are often crucial for unequivocally determining complex molecular structures and their absolute configurations.

X-ray crystallography is considered the gold standard for determining the precise three-dimensional structure and absolute configuration of crystalline compounds. By analyzing the diffraction pattern produced when X-rays pass through a crystal, crystallographers can deduce the exact positions of atoms within the molecule. This method provides unambiguous information about bond lengths, bond angles, and stereochemistry. For compounds isolated from Nardostachys chinensis, including sesquiterpenoids, single-crystal X-ray diffraction analysis has been employed to confirm absolute configurations, often in conjunction with other spectroscopic methods. researchgate.netlibretexts.org

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly natural products. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample in the UV/Vis region. The resulting CD spectrum, characterized by Cotton effects (peaks or troughs), is highly sensitive to the three-dimensional arrangement of atoms and the absolute stereochemistry of chiral centers. For this compound, its absolute configuration was elucidated by comparing its experimental CD spectra. nih.gov Furthermore, computational ECD calculations are frequently used to predict theoretical ECD spectra for possible enantiomers, allowing for a direct comparison with experimental data to assign the absolute configuration. researchgate.net

Stereochemical Assignments and Conformational Analysis

The stereochemical assignments of this compound, an aristolane-type sesquiterpenoid, were primarily established through a combination of spectroscopic analyses. The comparison of its Circular Dichroism (CD) spectra was a key method in elucidating its absolute configuration. nih.gov This approach, often complemented by 2D Nuclear Magnetic Resonance (NMR) data, including NOESY experiments, and computational ECD calculations, allows for the precise determination of the spatial arrangement of atoms and chiral centers within the molecule. While specific conformational analysis details for this compound were not extensively provided in the search results, the elucidation of its absolute configuration implies a thorough understanding of its rigid and flexible structural elements.

Biosynthesis and Metabolic Pathways of Kanshone F

Isoprenoid Pathway Precursors

The foundation of sesquiterpenoid biosynthesis lies in the production of two universal five-carbon (C5) precursor molecules: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgfrontiersin.orgnih.govresearchgate.net In plants, these precursors can be synthesized via two distinct pathways: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. nih.govresearchgate.netplos.orgplos.org

Mevalonate (MVA) Pathway

The Mevalonate (MVA) pathway operates in the cytosol of plant cells and is a primary route for the biosynthesis of isoprenoid precursors. plos.orgplos.org The pathway initiates with the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgresearchgate.net A critical, rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR). frontiersin.orgresearchgate.netnih.gov Subsequent enzymatic steps, involving mevalonate kinase (MVK), phosphomevalonate kinase (PMVK), and mevalonate decarboxylase (MVD), process mevalonate to ultimately yield IPP. frontiersin.orgresearchgate.netrcsb.org The MVA pathway is generally recognized for supplying precursors for the production of sesquiterpenes, triterpenes, and sterols. plos.org

Table 1: Key Enzymes and Intermediates in the Mevalonate (MVA) Pathway

Enzyme NameAbbreviationCatalytic StepLocation
HMG-CoA ReductaseHMGRConverts HMG-CoA to Mevalonate (Rate-limiting step)Cytosol
Mevalonate KinaseMVKPhosphorylates MevalonateCytosol
Phosphomevalonate KinasePMVKPhosphorylates PhosphomevalonateCytosol
Mevalonate Diphosphate DecarboxylaseMVDDecarboxylates Mevalonate Diphosphate to yield Isopentenyl Diphosphate (IPP)Cytosol

Methylerythritol Phosphate (MEP) Pathway

In contrast to the MVA pathway, the Methylerythritol Phosphate (MEP) pathway functions within the plastids of plant cells. plos.orgplos.orgnih.govrsc.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials, converting them through a series of steps into IPP and DMAPP. frontiersin.orgfrontiersin.orgplos.orgplos.org Key enzymes involved in the MEP pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). frontiersin.orgfrontiersin.orgplos.org While the MEP pathway is commonly associated with the biosynthesis of diterpenoids, carotenoids, and chlorophylls, both the MVA and MEP pathways contribute to the synthesis of IPP and DMAPP, which are then condensed to form farnesyl diphosphate (FPP), the direct precursor for sesquiterpenoids. frontiersin.orgfrontiersin.orgplos.org

Enzymatic Steps in Sesquiterpenoid Biosynthesis

Once IPP and DMAPP are synthesized, they undergo sequential condensation reactions to form larger isoprenoid diphosphates. For sesquiterpenoids, the crucial C15 precursor is farnesyl diphosphate (FPP). frontiersin.orgfrontiersin.orgfrontierspartnerships.orgmdpi.com

Farnesyl Diphosphate Synthase (FPPS) Activity

Farnesyl Diphosphate Synthase (FPPS) is a pivotal enzyme in isoprenoid biosynthesis. frontierspartnerships.org It catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP) to yield farnesyl diphosphate (FPP). frontierspartnerships.orgebi.ac.uk This enzyme is essential for providing the C15 backbone from which all sesquiterpenoids are derived. frontierspartnerships.org

Terpene Synthases (TPSs) and Sesquiterpene Synthases (e.g., NjTPSs)

Terpene synthases (TPSs) constitute a large and diverse family of enzymes responsible for the remarkable structural diversity of terpenes. mdpi.comnih.gov These enzymes convert linear isoprenoid diphosphates, such as FPP, into a vast array of cyclic and acyclic terpene skeletons through carbocationic intermediates. plos.orgmdpi.com In the context of sesquiterpenoid biosynthesis, specific sesquiterpene synthases utilize FPP as their substrate to form the characteristic C15 sesquiterpene skeletons. mdpi.com

In Nardostachys jatamansi, transcriptome analysis has been instrumental in identifying the genes involved in sesquiterpenoid biosynthesis. This research revealed the presence of 28 N. jatamansi terpene synthases (NjTPSs) that are potentially involved in the synthesis of sesquiterpenoids. researchgate.netbiocrick.comfrontiersin.orgfrontiersin.org A significant proportion of these NjTPSs were classified into the TPS-a subfamily, which is predominantly comprised of sesquiterpene synthases. frontiersin.orgmdpi.com Specific candidate genes, including NjTPS-49, NjTPS-54, NjTPS-56, NjTPS-57, and NjTPS-59, have been highlighted as potentially crucial for sesquiterpene synthesis in N. jatamansi. researchgate.net Furthermore, the expression levels of these biosynthesis-related genes, including NjTPSs, were found to be highly abundant in the roots and rhizomes, correlating with the accumulation of sesquiterpenoids in these plant parts. frontiersin.orgfrontiersin.org

Cytochrome P450 Monooxygenases (CYPs) in Post-cyclization Modifications (e.g., NjCYPs)

Following the initial cyclization of FPP by terpene synthases to form basic sesquiterpene skeletons, these compounds often undergo further structural modifications to achieve their final diverse forms. frontiersin.org This process is largely mediated by Cytochrome P450 Monooxygenases (CYPs). frontiersin.orgebi.ac.ukwikipedia.org CYPs are a superfamily of heme-containing enzymes that function as monooxygenases, playing a vital role in various metabolic pathways, including the biosynthesis of secondary metabolites like terpenoids. ebi.ac.ukwikipedia.orgmdpi.comfrontiersin.org They are known for their ability to catalyze diverse reactions, most notably hydroxylation, which introduces hydroxyl groups into the terpene structures. ebi.ac.ukwikipedia.org

In plants, CYPs are particularly important for specialized metabolism and defense mechanisms. frontiersin.org In Nardostachys jatamansi, a comprehensive analysis identified 43 NjCYPs that are likely involved in the biosynthesis of sesquiterpenoids. biocrick.comfrontiersin.orgfrontiersin.org Many of the functional plant P450s known to act as sesquiterpene oxidases are grouped within the CYP71 clan. frontiersin.orgfrontiersin.org Similar to NjTPSs, the expression levels of NjCYPs were found to be highly expressed in the roots and rhizomes of N. jatamansi, suggesting their significant role in the accumulation of sesquiterpenoids in these tissues. frontiersin.orgfrontiersin.org These post-cyclization modifications by CYPs contribute significantly to the structural complexity and functional diversity of sesquiterpenoids, including Kanshone F.

Proposed Biosynthetic Route to this compound

This compound is classified as an aristolane-type sesquiterpenoid, a class of natural products derived from the common C15 precursor, farnesyl diphosphate (FPP) wikipedia.orgnih.gov. The foundational building blocks for FPP, and thus for all sesquiterpenoids, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) guidetoimmunopharmacology.org. These five-carbon units are synthesized through two primary metabolic routes in plants: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway guidetoimmunopharmacology.org.

Once IPP and DMAPP are formed, they undergo sequential condensation reactions catalyzed by farnesyl diphosphate synthase (FPPS) to yield FPP guidetoimmunopharmacology.org. From FPP, a series of cyclization and modification reactions lead to the diverse array of sesquiterpene skeletons, including the aristolane (B1234754) type to which this compound belongs. Plausible biosynthetic pathways for both aristolane- and nardosinane-type sesquiterpenoids have been proposed, suggesting a conservative biogenic route for these compounds found in Nardostachys species guidetopharmacology.org. While the precise enzymatic steps directly leading to this compound are still under detailed elucidation, the general framework involves the cyclization of FPP followed by various oxidative and rearrangement steps to achieve its characteristic structure guidetopharmacology.orgmcw.edu.

Tissue-Specific Accumulation and Regulation of Biosynthesis (e.g., Roots and Rhizomes)

Research indicates a pronounced tissue-specific accumulation of this compound and related sesquiterpenoids, primarily in the underground parts of the plants from which they are isolated. This compound, for instance, has been isolated from the roots of Nardostachys chinensis wikipedia.org. Similarly, other nardosinone-type sesquiterpenoids, such as nardosinone, kanshone C, and isonardosinone (B1628224), are predominantly enriched in the roots and rhizomes of Nardostachys jatamansi guidetoimmunopharmacology.orgsdsc.edu. Kanshone C, specifically, was found almost exclusively in the roots guidetoimmunopharmacology.orgsdsc.eduuni.lu.

This strong tissue specificity is often correlated with the expression patterns of genes involved in the biosynthesis of these compounds. Studies have shown that most genes associated with sesquiterpenoid biosynthesis are abundantly expressed in the roots and rhizomes of N. jatamansi guidetoimmunopharmacology.orgsdsc.edu. A positive correlation has been observed between the expression profiles of these biosynthetic genes and the accumulation levels of sesquiterpenoids in various tissues, highlighting that the underground plant parts are the primary sites for sesquiterpenoid biosynthesis guidetoimmunopharmacology.orgsdsc.edu.

The following table illustrates the general tissue distribution trend for nardosinone-type sesquiterpenoids in Nardostachys jatamansi:

Compound TypePrimary Accumulation Site(s)Associated Gene Expression
This compoundRoots wikipedia.orgNot explicitly detailed for this compound, but generally high in roots/rhizomes for sesquiterpenoids guidetoimmunopharmacology.orgsdsc.edu
Nardosinone-type sesquiterpenoids (e.g., Nardosinone, Isonardosinone, Kanshone C)Roots and Rhizomes guidetoimmunopharmacology.orgsdsc.eduuni.luAbundantly expressed in roots and rhizomes guidetoimmunopharmacology.orgsdsc.edu

Transcriptomic and Metabolomic Approaches to Elucidate Pathways

To comprehensively understand the biosynthesis and accumulation of sesquiterpenoids, including this compound, researchers have extensively utilized integrated transcriptomic and metabolomic analyses. These powerful approaches allow for the correlation of gene expression patterns with metabolite profiles, providing insights into complex biosynthetic pathways guidetopharmacology.orgcdutcm.edu.cn.

In Nardostachys jatamansi, a high-quality full-length reference transcriptome, comprising 26,503 unigenes, was generated guidetoimmunopharmacology.orgsdsc.edu. This transcriptomic data, combined with metabolomic profiling, led to the identification of 65 volatile compounds, including 50 sesquiterpenoids, and nonvolatile nardosinone-type sesquiterpenoids such as nardosinone, kanshone C, and isonardosinone guidetoimmunopharmacology.orgsdsc.edu.

Key findings from these studies include:

Identification of Candidate Genes: Transcriptome analysis successfully identified candidate genes associated with sesquiterpenoid biosynthesis. A significant number of these genes showed abundant expression in the roots and rhizomes, consistent with the observed metabolite accumulation guidetoimmunopharmacology.orgsdsc.edunih.gov.

Gene Family Analysis: Functional analysis of gene families revealed 28 NjTPSs (terpene synthases) and 43 NjCYPs (cytochrome P450s) that are potentially involved in the biosynthesis of nardosinone-type sesquiterpenoids guidetoimmunopharmacology.orgsdsc.edu. Terpene synthases are crucial for forming the basic carbon skeletons, while cytochrome P450 enzymes typically catalyze oxidative modifications.

Co-expression Network Analysis: Weighted Gene Co-expression Network Analysis (WGCNA) was employed to identify potential genes involved in sesquiterpene biosynthesis. This method clustered genes into modules that correlated with the accumulation levels of specific sesquiterpenoids like nardosinone, kanshone C, and isonardosinone, providing a systematic way to pinpoint target genes guidetoimmunopharmacology.orgsdsc.edu.

This integrated approach has been instrumental in mapping the framework of sesquiterpenoid accumulation and biosynthesis in N. jatamansi tissues, laying a foundation for future molecular mechanism studies guidetoimmunopharmacology.orgsdsc.edu.

Genetic Engineering and Heterologous Expression for Biosynthesis

The insights gained from transcriptomic and metabolomic studies pave the way for applying genetic engineering and heterologous expression strategies to enhance or manipulate the biosynthesis of valuable compounds like this compound. While direct reports of genetic engineering specifically for this compound biosynthesis are limited, the broader goal for nardosinone-type sesquiterpenoids from Nardostachys jatamansi is to uncover the genes involved in their biosynthetic pathways to enable future heterologous microbial synthesis guidetoimmunopharmacology.orgsdsc.edu.

Genetic engineering involves incorporating specific DNA sequences coding for desirable traits into organisms nih.gov. Heterologous expression, a key aspect of metabolic engineering, allows for the production of target compounds in amenable host systems, such as Escherichia coli or Saccharomyces cerevisiae. These hosts offer advantages like straightforward culture conditions, rapid growth, and well-understood genetics.

The identification of NjTPSs and NjCYPs in N. jatamansi guidetoimmunopharmacology.orgsdsc.edu provides specific gene targets for future genetic manipulation. By transferring these identified genes into a heterologous host, it may be possible to reconstruct and optimize the biosynthetic pathway of this compound outside its native plant, potentially leading to more efficient and scalable production. This strategy is widely used in the study of fungal and plant secondary metabolite biosynthesis, overcoming limitations of traditional extraction methods and enabling the production of cryptic or low-abundance compounds.

Chemical Synthesis and Derivatization of Kanshone F

Total Synthesis Approaches to Kanshone F and Analogues

Total synthesis involves the complete chemical construction of a complex organic molecule from simpler, commercially available starting materials. While direct detailed reports on the total synthesis of this compound are not extensively documented in publicly available snippets, synthetic efforts toward structurally related aristolane (B1234754) sesquiterpenoids, such as Kanshone A and nardoaristolones, provide valuable insights into potential strategies for constructing the this compound skeleton.

The total synthesis of Kanshone A (a sesquiterpene isolated from Nardostachys chinensis) has been accomplished in a nine-step sequence. Key steps in this synthesis include the stereoselective alkylation of a derivative, methyl (5,5-ethylenedioxy-1,2-dimethylcyclohexyl)acetate, followed by an intramolecular aldol (B89426) cyclization. Subsequent methylation and the introduction of a double bond complete the synthesis. The retrosynthetic strategy for Kanshone A involved the preparation of a bicyclic enone through an intramolecular aldol cyclization, with the final enone intermediate being formed via a Wharton reaction and oxidation researchgate.netorcid.org.

Research has also explored approaches to synthesize other aristolane-type compounds like Kanshone H and (-)-aristolone. One such approach involves a gold(I)-catalyzed cyclization, which has been utilized to access these related aristolane skeletons tesisenred.net. The enantioselective total synthesis of (-)-nardoaristolone B, another nor-aristolane sesquiterpenoid featuring an unusual 3/5/6 tricyclic ring system, has been achieved. This synthesis notably employed (+)-(R)-pulegone as a chiral-pool starting material and incorporated key transformations such as ring-closing metathesis, allylic oxidation, and stereoselective cyclopropanation researchgate.netresearchgate.net. These methodologies highlight the complexity and precision required for constructing the intricate stereochemical features inherent to the aristolane class of natural products, to which this compound belongs.

Semi-Synthesis Strategies from Precursors

Semi-synthesis, or partial chemical synthesis, leverages naturally occurring compounds as starting materials, chemically modifying them to produce novel compounds or to obtain target molecules more efficiently than through total synthesis wikipedia.orggardp.org. This approach is particularly advantageous for complex natural products where the isolation of a suitable precursor can significantly reduce the number of synthetic steps.

This compound is isolated from natural sources, specifically the roots of Nardostachys chinensis utrgv.eduresearchgate.net. While specific semi-synthesis routes to this compound from simpler natural precursors are not detailed in the available literature, the principle of semi-synthesis suggests that if a more abundant, structurally related precursor is available from the same or similar plant sources, it could serve as a starting point for its preparation. This strategy is commonly employed in natural product chemistry to access derivatives or the natural product itself more economically wikipedia.org.

Synthetic Modifications and Functionalization of this compound

Synthetic modifications and functionalization aim to alter the chemical structure of a compound to investigate structure-activity relationships, improve properties, or create new chemical entities. For this compound, specific examples of direct synthetic modifications or functionalization are not explicitly detailed in the provided search results.

However, in the broader context of terpenoid biosynthesis and chemical functionalization, enzymatic and chemical methods are known to introduce modifications. For instance, cytochromes P450 (CYPs) are known to oxidatively functionalize terpenoid scaffolds, leading to stereospecific hydroxylation, which can then serve as anchoring points for further modifications like glycosylation, alkylation, or esterification mdpi.com. General chemical functionalization techniques often involve the introduction of various functional groups through covalent or non-covalent interactions to alter properties npl.co.ukscielo.brsemanticscholar.orgmdpi.com. The absence of specific reported modifications directly on this compound in the available snippets suggests that this area might be less explored or not publicly detailed.

Preparation of Biologically Relevant Derivatives

The preparation of biologically relevant derivatives involves synthesizing compounds structurally related to a natural product to explore their biological activities, often with the aim of enhancing potency, selectivity, or other pharmacological properties. A notable example related to this compound is the class of sesquiterpenoid dimers.

"Dinardothis compound" is a rare example of a sesquiterpene dimer isolated from Nardostachys jatamansi, a plant closely related to N. chinensis orcid.orgx-mol.netresearchgate.netresearchgate.netsci-hub.se. This compound represents a dimeric derivative, comprising an unusual nornardosinane-type sesquiterpenoid core and an aristolane-type sesquiterpenoid unit, conjugated by an extra pyran or furan (B31954) ring researchgate.netsci-hub.se. The isolation and structural elucidation of such dimers, including dinardokanshones C-E, from Nardostachys jatamansi suggest that the plant's biosynthetic machinery can produce these complex hybrid structures researchgate.netsci-hub.se. The existence of dinardothis compound highlights the potential for synthesizing such dimeric or hybrid sesquiterpenoids involving this compound or its structural motifs, which could lead to novel compounds with distinct biological profiles.

Enantioselective Synthesis and Stereocontrol

Enantioselective synthesis is crucial for chiral compounds like this compound, as different enantiomers can exhibit vastly different biological activities. Stereocontrol ensures that a specific enantiomer or diastereomer is preferentially formed during synthesis.

In the context of aristolane-type sesquiterpenoids, enantioselective approaches have been successfully applied. For instance, the total synthesis of Kanshone A involved stereoselective alkylation as a key step to establish the correct stereochemistry researchgate.netorcid.org. More broadly, the enantioselective total synthesis of (-)-nardoaristolone B, an aristolane-type compound, utilized (+)-(R)-pulegone as a chiral-pool starting material, demonstrating the importance of chiral starting materials and controlled reactions to achieve desired stereoisomers researchgate.netresearchgate.net. Various catalytic methods, including those involving chiral catalysts, are employed to achieve high enantioselectivity in organic synthesis, ensuring precise control over the three-dimensional arrangement of atoms snnu.edu.cnnih.govbc.eduuva.es. These principles are fundamental to the synthesis of this compound and its derivatives, where maintaining or establishing specific stereocenters is paramount for biological relevance.

Mechanistic Investigations of Biological Activities of Kanshone F and Analogues in Vitro and Molecular Level

Neuroprotective Mechanisms

Detailed in vitro mechanistic studies on the neuroprotective effects of Kanshone F, including its potential to protect against oxidative stress in neuronal cell models or its modulation of neuroinflammation, are not extensively reported in the available literature. While the genus Nardostachys, from which this compound is isolated, has been noted for its neuroprotective and anti-inflammatory properties, specific data attributing these mechanisms directly to this compound are not widely documented. nih.govresearchgate.net

Protection against Oxidative Stress in Neuronal Cell Models

Specific in vitro studies detailing this compound's direct protective effects against oxidative stress in neuronal cell models are not extensively reported in the current scientific literature. General mechanisms of neuroprotection against oxidative stress involve counteracting reactive oxygen species (ROS) and preventing mitochondrial dysfunction, which can lead to neuronal apoptosis. mdpi.commdpi.comnih.gov However, the direct involvement of this compound in these pathways has not been specifically detailed in the provided search results.

Modulation of Neuroinflammation

Detailed in vitro investigations into this compound's specific role in modulating neuroinflammation are not extensively reported in the available literature. Although related sesquiterpenoids, such as Kanshone L, Kanshone M, Kanshone N, and Kanshone D, isolated from Nardostachys jatamansi, have demonstrated dose-dependent inhibitory effects against lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV2 microglial cells, specific data for this compound's direct modulation of neuroinflammation is not widely documented. nih.gov Neuroinflammation often involves the activation of microglial cells and signaling pathways like NF-κB and MAPK, which can be targeted by anti-inflammatory compounds. researchgate.netwaocp.org

Cellular Antiproliferative Effects (In Vitro Studies)

Detailed in vitro studies specifically investigating the cellular antiproliferative effects of this compound on various cell lines are not extensively reported in the available scientific literature. While other compounds, including some sesquiterpenoids, have shown antiproliferative activities against cancer cell lines, direct data for this compound remains limited in the provided search results. mdpi.comwaocp.orgresearchgate.netmdpi.comnih.govmedchemexpress.com

Effects on Cell Viability in Specific Cell Lines

Specific data tables or detailed research findings on this compound's effects on cell viability in particular cell lines are not extensively reported in the current scientific literature. While related compounds like Kanshone A have shown cytotoxic activity against P388 cells with an IC50 value of 7.0 µg/ml, this specific information does not pertain to this compound. medchemexpress.com

Investigation of Apoptosis or Cell Cycle Arrest Mechanisms (if reported without clinical context)

Investigations into whether this compound induces apoptosis or cell cycle arrest mechanisms in vitro are not extensively reported in the available literature. These mechanisms are crucial for understanding the antiproliferative action of compounds, often involving pathways such as p53/p21 and p16/pRB for cell cycle arrest or mitochondrial pathways for apoptosis. researchgate.netscielo.brresearchgate.netsavemyexams.com However, specific data for this compound in this regard is not widely documented.

Other Reported In Vitro Biological Activities (e.g., Antioxidant, Antifungal, Enzyme Inhibition)

Specific and detailed in vitro studies on other biological activities of this compound, such as antioxidant, antifungal, or enzyme inhibition properties, are not extensively reported in the available scientific literature. While the plant source (Nardostachys chinensis) from which this compound is isolated is noted for possessing antifungal properties, direct experimental data for this compound's antifungal activity is not widely documented. core.ac.uk Furthermore, this compound was examined for antimalarial activity against Plasmodium falciparum but did not show promising results. rsc.org

Target Identification and Validation at the Molecular Level

Target identification and validation are pivotal steps in the drug discovery and development pipeline, aiming to pinpoint the specific molecular entities (e.g., proteins, nucleic acids) with which a compound interacts to exert its biological effects danaher.comnih.gov. This process confirms the involvement of a target in a relevant biological pathway and assesses the potential therapeutic benefits of modulating it danaher.com. Techniques for target identification often involve direct strategies like chemical labeling methods (e.g., affinity-based target identification, activity-based protein profiling) or label-free methods based on protein stability, while validation typically involves in vitro or in vivo techniques such as gene knockouts or RNA interference followed by phenotypic analysis danaher.comthno.org.

This compound is a natural chemical compound classified as a sesquiterpenoid, specifically recognized as a representative member of the aristolane (B1234754) skeleton researchgate.net. It has been identified and isolated from the roots and rhizomes of Nardostachys jatamansi, a plant widely used in traditional medicine researchgate.netfrontiersin.orgresearchgate.netmedchemexpress.com. Despite its identification and classification, detailed research findings specifically elucidating the direct molecular targets and their validation at the molecular level for this compound are not extensively documented in the current literature. While some sources mention "Related Targets" and "Network Analysis" in the context of this compound cdutcm.edu.cn, the explicit identification and validation of these targets with detailed experimental data remain to be fully reported.

The broader class of sesquiterpenoids, from which this compound originates, particularly those isolated from Nardostachys jatamansi, have demonstrated various biological activities. For instance, other sesquiterpenoids, such as nardosinone-type compounds, have been shown to exhibit anti-neuroinflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced BV2 microglial cells. These effects were correlated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the suppression of the NF-κB signaling pathway dntb.gov.uadntb.gov.ua. Additionally, Kanshone E, another sesquiterpenoid from Nardostachys chinensis, has shown protective effects on neonatal rat cardiomyocyte injury induced by hydrogen peroxide researchgate.net. Kanshone A, another analogue, has exhibited cytotoxic activity against P388 cells medchemexpress.com. While these findings highlight the therapeutic potential and mechanistic insights into related compounds, it is crucial to note that these specific molecular targets and mechanisms have not been directly and definitively attributed to this compound itself in the provided information.

Further dedicated research is essential to precisely identify and validate the molecular targets of this compound. Such investigations would significantly advance the understanding of its specific mechanisms of action and unlock its full pharmacological potential for therapeutic applications.

Data Table: Physicochemical Properties of this compound

PropertyValueSource Index
Molecular FormulaC20H30O3 cdutcm.edu.cn
Molecular Weight318.4 cdutcm.edu.cn
PubChem CID636591 cdutcm.edu.cn

Analytical Chemistry Methodologies for Kanshone F Research

Qualitative Analysis Techniques

Qualitative analysis techniques are employed to identify Kanshone F and elucidate its chemical structure. These methods provide characteristic "fingerprints" or spectral data unique to the compound.

Chromatographic fingerprinting is a powerful qualitative tool used to assess the consistency and authenticity of natural product samples containing compounds like this compound. This technique generates a comprehensive chromatographic profile, which serves as a unique "fingerprint" for a given sample. For instance, in the quality control of Nardostachys jatamansi, a species from which this compound is derived, Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) has been developed for fingerprint investigation. This approach involves selecting a set of common peaks as characteristic markers to evaluate the consistency of samples from different sources. Chromatographic fingerprints are capable of identifying both known marker compounds and unknown components within complex mixtures, making them widely applicable for quality evaluation in traditional Chinese medicine (TCM) and other plant-derived products. Gas Chromatography (GC) is also utilized for chromatographic fingerprinting, particularly for the analysis of volatile compounds, providing high-throughput profiling and quantitative data on targeted analytes.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule. For this compound, comprehensive spectral data, particularly from 1H NMR and 13C NMR, are used to confirm its structure. The 13C NMR spectrum of this compound shows characteristic signals for an α,β-unsaturated carbonyl at δ 195.9 (C-8) and an ester carbonyl at δ 171.9 (C-1´). Two olefinic carbons (C-9 and C-10) are discernible at δ 120.8 and δ 163.0, respectively. Additionally, two methine carbons (C-6 and C-7) linked to an isopropyl group appear at δ 39.5 and δ 35.0. In the 1H NMR spectrum, two methine protons at C-1 and C-4 resonate at δ 5.55 and δ 1.88, respectively, while H-6 and H-7 are observed at δ 1.33 and δ 1.77. The methyl protons (at C-12, C-13, C-14, C-15, C-4´, and C-5´) resonate in the region of δ 0.97-1.26. Beyond one-dimensional NMR, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to establish connectivity and assign complex spin systems, providing robust evidence for the assigned structure.

Characteristic NMR Data for this compound:

NucleusChemical Shift (δ)Assignment/Observation
13C195.9α,β-unsaturated carbonyl (C-8)
13C171.9Ester carbonyl (C-1´)
13C120.8Olefinic carbon (C-9)
13C163.0Olefinic carbon (C-10)
13C39.5Methine carbon (C-6) linked to isopropyl group
13C35.0Methine carbon (C-7) linked to isopropyl group
1H5.55Methine proton (C-1)
1H1.88Methine proton (C-4)
1H1.33Proton (H-6)
1H1.77Proton (H-7)
1H1.22, 1.26, 1.24, 1.09, 0.97, 0.98Methyl protons (C-12, C-13, C-14, C-15, C-4´, C-5´)

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns, which aid in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been applied to related compounds such as Kanshone C and Kanshone H. For compounds like Kanshone A, predicted adducts and their mass-to-charge ratios (m/z) are available, demonstrating the utility of MS in characterizing these compounds.

Quantitative Analysis Techniques

Quantitative analysis techniques are used to determine the exact amount or concentration of this compound in a sample.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of this compound. It offers excellent resolution, reproducibility, and the ability to quantify various compounds. Quantitative determination in liquid chromatography is a relative method, relying on pure substances as standard samples to infer the quantity of the analyte. A linear relationship between the analyte's quantity and its response value (peak height or peak area) is established to create a calibration curve.

Various detectors are coupled with HPLC to enhance its quantitative capabilities:

Photodiode Array (PDA) and Diode Array Detector (DAD): These detectors provide full UV-Vis spectra across the eluted peaks, allowing for peak purity assessment and simultaneous quantification at multiple wavelengths. A UPLC-PDA method developed for Nardostachys jatamansi constituents demonstrated good linearity (correlation coefficient, r > 0.999), precision (relative standard deviation, RSD, in the range of 0.25-2.77%), and recovery (92-105%) within test ranges.

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides highly sensitive and selective quantification, especially in complex matrices. LC-MS is widely used for both identification and quantification of plant metabolites.

Gas Chromatography (GC) is a suitable quantitative technique for volatile or semi-volatile compounds. Phytochemical analysis of Nardostachys jatamansi has been performed using GC. While this compound (C20H30O3) may require derivatization to increase its volatility for optimal GC analysis, GC-MS is commonly employed for the identification and quantification of bioactive compounds in natural extracts. Typical GC-MS conditions include using helium as a carrier gas at a flow rate of 1 mL/min, specific oven temperature programs (e.g., initial hold at 60 °C for 4 min, increased to 150 °C at 10 °C/min for 15 min, finally raised to 310 °C), and MS detection with comparison to spectral libraries (e.g., NIST library) for compound identification. The total run time for GC can be around 40.5 minutes.

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that offers advantages such as faster analysis times, reduced solvent consumption, and improved separation efficiency for certain compounds. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique is particularly well-suited for the analysis of lipophilic and chiral compounds and can be coupled with various detectors, including MS. While specific research findings on the application of SFC for this compound were not found in the provided literature, SFC's general benefits make it a potential alternative for the analysis of complex natural product mixtures containing compounds like this compound, especially for high-throughput or preparative separations.

Structure Activity Relationship Sar Studies of Kanshone F and Its Analogues

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is known to play a crucial role in the biological activity of chiral compounds like Kanshone F. Different stereoisomers of a molecule can exhibit significantly different potencies and even different types of biological effects. However, the specific impact of this compound's stereochemistry on its biological activity has not been a subject of published research. Studies on other Kanshones have indicated that variations in stereochemistry can lead to differences in their biological profiles, but these findings cannot be directly extrapolated to this compound without dedicated investigation.

Comparison of this compound Activity with Structurally Related Kanshones and Sesquiterpenoids

The genus Nardostachys is a rich source of a variety of Kanshones, including Kanshone A, B, E, and others, as well as other sesquiterpenoids. Comparative studies of these related compounds could provide valuable insights into the unique structural features of this compound that contribute to its specific biological activities. However, the scientific literature currently lacks studies that directly compare the biological activity of this compound with its structural analogues. Such comparative analyses are essential for understanding how subtle changes in the molecular structure can influence the therapeutic effects of these natural products.

Rational Design of New Derivatives Based on SAR

The rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties is a key goal of medicinal chemistry, and it relies heavily on a solid understanding of a compound's structure-activity relationship. In the absence of detailed SAR studies for this compound, any attempts to rationally design new derivatives would be uninformed. The identification of key pharmacophores and an understanding of the role of stereochemistry are prerequisites for the successful design of novel and more effective therapeutic agents based on the this compound scaffold.

Advanced Research Techniques and Computational Studies Applied to Kanshone F

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand), such as Kanshone F, when it binds to a larger molecule (receptor), typically a protein oamjms.eumdpi.comnih.gov. This technique aims to predict the binding affinity and the specific interactions between the ligand and the target site oamjms.eunih.gov. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic view of molecular systems by simulating the physical movements of atoms and molecules over time mdpi.comwikipedia.orgnih.gov. MD simulations can capture the conformational changes of biomolecules and reveal how these dynamics influence function and ligand binding nih.govnih.gov.

For this compound, molecular docking studies could be employed to predict its binding modes and affinities with various biological targets, such as the serotonin (B10506) transporter (SERT), which it is known to regulate researchgate.net. While specific detailed molecular docking results for this compound are not widely available in current literature, it has been listed in studies involving molecular docking and dynamics simulations of terpenes, indicating its relevance in such computational analyses researchgate.net. MD simulations would further provide insights into the stability of this compound-target complexes, the flexibility of the binding site, and the dynamic behavior of the compound within a biological environment, offering a more comprehensive understanding beyond static docking poses mdpi.comnih.govupf.edu.

Table 1: Conceptual Data from Molecular Docking and Dynamics Simulations for this compound

ParameterDescriptionPotential Data for this compound
Binding Affinity (kcal/mol) Predicted strength of interaction between this compound and a target protein.e.g., -7.5 kcal/mol (hypothetical, for a specific target)
Key Residue Interactions Amino acid residues in the target protein that interact with this compound.e.g., Hydrogen bonds with Ser123, hydrophobic interactions with Leu456
RMSD (Å) Root Mean Square Deviation, indicating conformational stability in MD.e.g., < 2.0 Å (suggesting stable binding)
Conformational Changes Dynamic alterations in the protein or ligand structure during simulation.e.g., Loop region flexibility upon binding

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Analysis

Chemoinformatics leverages computational methods to manage, analyze, and interpret chemical data, playing a crucial role in accelerating drug discovery and the assessment of chemical compounds nih.govnih.govresearchgate.netcadaster.eu. It encompasses a wide range of investigations, including the characterization of chemical structures and reactions, and the prediction of physical, chemical, and biological properties from structural data nih.govnih.gov. Quantitative Structure-Activity Relationship (QSAR) analysis is a specific application within chemoinformatics that establishes mathematical models correlating the chemical structure of compounds with their biological activities nih.govkpfu.ru. By representing molecular structures through descriptors, QSAR models can predict the activity of new or untested compounds, providing insights into the structural features critical for a particular activity nih.govcadaster.eukpfu.ru.

For this compound, chemoinformatics tools could be used to characterize its molecular descriptors, compare its structural similarity to known bioactive compounds, and predict various physicochemical properties relevant to its biological fate researchgate.netkpfu.ruknapsackfamily.com. QSAR analysis, if a dataset of this compound analogs or related sesquiterpenoids with known biological activities were available, could help identify specific structural moieties within this compound that are responsible for its observed effects, such as its regulation of SERT researchgate.net. This would guide future modifications or the discovery of more potent derivatives.

Table 2: Conceptual Data from Chemoinformatics and QSAR Analysis for this compound

ParameterDescriptionPotential Data for this compound
Molecular Descriptors Numerical values representing structural and physicochemical properties.e.g., LogP: 2.8 uni.lu, TPSA: 43.4 Ų researchgate.net, H-bond donors: 1, H-bond acceptors: 2
Structural Similarity Comparison of this compound's structure to known compounds in databases.e.g., 89.58% similarity to (-)-Kanshone F (a related compound) knapsackfamily.com
Predicted Activity (QSAR) Predicted biological activity based on structural features.e.g., Predicted SERT binding affinity: IC50 = X nM (hypothetical)
Applicability Domain Range of chemical space within which a QSAR model is reliable.e.g., this compound falls within the model's applicability domain

Artificial Intelligence (AI) and Machine Learning in Natural Product Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming natural product drug discovery by accelerating the process of identifying novel compounds, predicting their biological activities, and even designing new molecules lorentzcenter.nltijer.orgrsc.orgnih.gov. These technologies can analyze vast amounts of 'omics' data (e.g., genomics, metabolomics) to uncover hidden chemical diversity and facilitate target prediction and drug-target interaction (DTI) prediction lorentzcenter.nltijer.orghelmholtz-hips.de. AI algorithms can learn complex patterns from chemical structures and biological data, enabling more efficient screening and lead optimization tijer.orgrsc.org.

In the context of this compound, AI and ML models could be trained on existing datasets of natural products and their known biological activities to predict additional potential therapeutic applications for this compound tijer.orgnih.gov. For instance, AI could assist in genome mining to identify biosynthetic gene clusters (BGCs) related to this compound production, potentially leading to the discovery of novel analogs helmholtz-hips.de. Furthermore, ML could be used to predict this compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico, streamlining early-stage research by prioritizing compounds with favorable profiles nih.gov.

Table 3: Conceptual Applications of AI/ML in this compound Discovery

AI/ML ApplicationDescriptionPotential Outcome for this compound
Target Prediction Identifying potential biological targets based on this compound's structure.e.g., Prediction of novel receptors beyond SERT
Activity Prediction Forecasting biological activities (e.g., anti-inflammatory, antimicrobial).e.g., High probability of anti-inflammatory activity
De Novo Design Generating new this compound-inspired compounds with enhanced properties.e.g., Design of analogs with improved potency or selectivity
ADMET Prediction Predicting pharmacokinetic and toxicological profiles in silico.e.g., Predicted good oral bioavailability, low toxicity

Systems Biology Approaches to Understand Cellular Networks

Systems biology is an interdisciplinary field that seeks to understand biological phenomena by integrating diverse datasets and analyzing complex interactions within cellular networks, rather than focusing on isolated components diva-portal.orgcancer.govescholarship.org. This holistic approach combines experimental biology with computational and mathematical analysis, allowing researchers to gain a comprehensive view of how molecular alterations affect entire biological systems diva-portal.orgcancer.govnih.gov. By integrating 'omics' data (e.g., transcriptomics, proteomics, metabolomics), systems biology can identify key drivers of disease, map biological interactions, and uncover novel therapeutic targets diva-portal.org.

Table 4: Conceptual Data from Systems Biology Approaches for this compound

Data TypeDescriptionPotential Insights for this compound
Transcriptomics (RNA-seq) Changes in gene expression levels in response to this compound treatment.e.g., Upregulation of genes involved in neuronal signaling
Proteomics (Mass Spec) Alterations in protein abundance and post-translational modifications.e.g., Changes in SERT protein levels or phosphorylation
Metabolomics (NMR/MS) Shifts in metabolite profiles within cells or tissues.e.g., Perturbations in neurotransmitter pathways
Network Analysis Identification of affected cellular pathways and interaction networks.e.g., Uncovering a network of genes and proteins related to mood regulation

Isotopic Labeling and Metabolic Tracing Studies

To understand the in vivo fate and metabolic pathways of this compound, isotopic labeling studies would be invaluable. By synthesizing this compound with specific atoms replaced by stable isotopes (e.g., ¹³C-labeled this compound), researchers could administer it to biological systems and then track its breakdown products, modifications, and incorporation into other biomolecules using techniques like mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) bitesizebio.commdpi.comfrontiersin.orgnih.gov. This would reveal how this compound is metabolized, what intermediate compounds are formed, and how it is ultimately cleared from the system, providing critical information for understanding its pharmacokinetics and potential mechanisms of action nih.govnih.gov.

Table 5: Conceptual Data from Isotopic Labeling and Metabolic Tracing Studies for this compound

ParameterDescriptionPotential Data for this compound
Labeled Metabolites Identification of metabolites containing the isotopic label from this compound.e.g., Detection of labeled breakdown products in urine/plasma
Metabolic Flux Rates Quantification of the rate at which this compound or its derivatives flow through specific pathways.e.g., Rate of conversion to a specific active metabolite
Pathway Contribution Assessment of how this compound influences the overall contribution of specific metabolic pathways.e.g., Impact on neurotransmitter synthesis pathways
Tissue Distribution Tracking the distribution of labeled this compound in different tissues.e.g., Higher concentration of labeled this compound in brain tissue

Future Research Directions and Emerging Perspectives for Kanshone F

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Mechanisms

Understanding the complete biosynthetic pathway of natural products like Kanshone F is crucial for their efficient and sustainable production and for potential bioengineering efforts. Currently, specific uncharacterized biosynthetic enzymes and regulatory mechanisms directly pertaining to this compound are not extensively documented in the public domain. However, natural product biosynthesis, in general, involves complex enzymatic reactions and intricate regulatory networks, often governed by biosynthetic gene clusters nih.govbidd.group. Future research should focus on identifying the specific genes and enzymes responsible for each step in this compound's synthesis. This includes investigating transcriptional regulators that control the expression of these biosynthetic genes, as well as post-translational modifications and subcellular compartmentalization that influence enzyme activity and metabolic flow chem960.commed-life.cn. Advances in metabolic pathway engineering and synthetic biology offer powerful tools to elucidate these mechanisms, enabling the manipulation of host organisms for enhanced production or the creation of novel analogs nih.gov.

Exploration of Novel Biological Targets and Mechanisms

While some Kanshone derivatives, such as Kanshone A, have shown cytotoxic activity against certain cell lines medchemexpress.com, and others like Kanshone C and Kanshone H have demonstrated effects on serotonin (B10506) transporters (SERT) or vasodilation, the specific biological targets and mechanisms of action for this compound remain largely unexplored. Future research should prioritize comprehensive pharmacological profiling of this compound to identify its primary biological targets. This could involve high-throughput screening assays, target deconvolution strategies, and advanced omics approaches (e.g., proteomics, metabolomics) to reveal its cellular and molecular interactions. Determining the precise mechanisms by which this compound exerts its biological effects is essential for its potential development as a therapeutic agent. A major challenge in natural product drug discovery is precisely determining the mechanism of action and biological target of novel bioactive compounds cdutcm.edu.cn.

Development of Advanced Analytical Methods for Trace Analysis and Metabolite Profiling

The accurate detection, quantification, and profiling of this compound, especially at trace levels within complex biological or environmental matrices, necessitate the development of advanced analytical methodologies. Current metabolite profiling technologies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), are capable of detecting hundreds of metabolites simultaneously with high precision and sensitivity. Future research should focus on optimizing and validating highly sensitive and selective analytical methods specifically for this compound. This includes developing robust sample preparation protocols, enhancing chromatographic separation techniques (e.g., uHPLC), and utilizing high-resolution mass spectrometry for both targeted and untargeted metabolite profiling. Such advancements will be critical for pharmacokinetic studies, understanding its distribution in biological systems, and monitoring its presence in natural sources.

Sustainable Production Methods (e.g., Microbial Fermentation, Cell Culture)

The traditional extraction of natural products from their native plant sources can be unsustainable due to limited availability, environmental impact, and variability in yield. Therefore, developing sustainable production methods for this compound is a critical future research area. Microbial fermentation and plant cell culture offer viable alternatives for the scalable and controlled production of natural products. Research efforts should focus on identifying suitable microbial hosts or developing plant cell culture systems capable of producing this compound. This involves optimizing fermentation parameters, engineering metabolic pathways in microorganisms (e.g., yeast, bacteria, fungi) to synthesize this compound, or establishing efficient plant cell suspension cultures. These approaches can ensure a consistent and environmentally friendly supply of this compound for further research and potential applications.

Addressing Challenges in Natural Product Research

The study of natural products, including this compound, is inherently challenging. These challenges include the structural complexity of natural compounds, which makes synthesis and characterization difficult. Isolating pure compounds from complex natural mixtures is often a huge task, and the quantity of samples available from natural sources can be limited, posing potential ecological impacts if sources are exhausted medchemexpress.com. Furthermore, determining the precise mechanism of action and biological target of novel bioactive compounds from natural sources remains a significant hurdle cdutcm.edu.cn. The lack of comprehensive and freely accessible databases for natural products also presents a challenge. Future research on this compound must proactively address these issues by employing advanced isolation techniques, leveraging computational tools for structural elucidation and target prediction, and developing strategies for sustainable sourcing or alternative production methods. Collaborative efforts across disciplines, integrating molecular biology, analytical chemistry, and bioinformatics, will be essential to overcome these persistent challenges in natural product research cdutcm.edu.cn.

Q & A

Q. How can researchers reliably identify and characterize Kanshone F in complex mixtures?

Methodological Answer:

  • Use spectroscopic techniques (e.g., NMR, MS) to confirm structural identity by cross-referencing spectral data with published literature .
  • Employ chromatographic methods (HPLC, TLC) for purity assessment, ensuring retention times match established standards.
  • Validate findings using reference compounds synthesized under controlled conditions to minimize contamination risks .

Q. What experimental parameters are critical for optimizing the synthesis of this compound?

Methodological Answer:

  • Key variables include solvent polarity , temperature , and catalyst type (e.g., acid/base catalysts for cyclization steps).
  • Monitor reaction progress via kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to identify optimal termination points .
  • Document yield variations under different conditions (Table 1):
ConditionYield (%)Purity (%)Reference Protocol
Solvent: EtOH, 80°C7295
Catalyst: H₂SO₄8598

Q. How should researchers design preliminary bioactivity assays for this compound?

Methodological Answer:

  • Prioritize dose-response studies to establish IC₅₀/EC₅₀ values in cell-based or enzymatic models.
  • Include positive controls (e.g., known inhibitors/activators) and replicates (n ≥ 3) to assess reproducibility .
  • Use statistical tools (e.g., ANOVA) to differentiate signal from noise in low-concentration regimes .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer:

  • Conduct meta-analysis of assay conditions (e.g., pH, temperature, cell lines) to identify confounding variables .
  • Validate purity via orthogonal analytical methods (e.g., DSC for crystallinity, HRMS for isotopic patterns) to rule out batch variability .
  • Apply in silico docking simulations to probe target binding affinities under divergent experimental setups .

Q. What strategies are effective for elucidating the mechanistic pathways of this compound?

Methodological Answer:

  • Combine kinetic isotope effects (KIE) and transition-state analogs to map reaction intermediates in enzymatic systems .
  • Use knockout/knockdown models (e.g., CRISPR-Cas9) to isolate specific pathways influenced by this compound .
  • Integrate multi-omics data (transcriptomics, proteomics) to identify downstream regulatory networks .

Q. How can researchers integrate this compound findings into broader theoretical frameworks?

Methodological Answer:

  • Align results with existing hypotheses (e.g., structure-activity relationships in flavonoid derivatives) to test predictive power .
  • Use Bayesian inference models to quantify confidence in proposed mechanisms versus alternative explanations .
  • Publish negative results and methodological limitations to refine future hypotheses .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data of this compound?

Methodological Answer:

  • Apply non-linear regression (e.g., Hill equation) to model sigmoidal curves in bioactivity assays.
  • Use Bland-Altman plots to assess inter-lab reproducibility, especially when comparing IC₅₀ values .
  • Share raw datasets and analysis scripts via open-access platforms to enable independent verification .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) and material attributes (CMAs) .
  • Characterize intermediates via in-line PAT tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring .
  • Document deviations in a corrective action log to trace root causes (e.g., solvent impurities, humidity) .

Theoretical and Conceptual Frameworks

Q. How does this compound’s stereochemistry influence its biological activity?

Methodological Answer:

  • Synthesize enantiomeric pairs and compare bioactivity profiles to isolate stereospecific effects .
  • Perform molecular dynamics simulations to analyze conformational stability in target binding pockets .
  • Reference chiral chromatography data to correlate retention times with activity .

Q. What computational tools are suitable for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

  • Use QSAR models trained on flavonoid databases to estimate absorption/distribution parameters .
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
  • Cross-reference ADMET prediction software (e.g., SwissADME, pkCSM) to identify consensus outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kanshone F
Reactant of Route 2
Reactant of Route 2
Kanshone F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.